molecular formula C8H8N6O B6970051 N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide

N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide

Cat. No.: B6970051
M. Wt: 204.19 g/mol
InChI Key: RWWZNLFNURGHAE-UHFFFAOYSA-N
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Description

N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide is a heterocyclic compound that contains both pyridine and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide typically involves the reaction of pyridine derivatives with tetrazole precursors. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced pyridine derivatives.

Mechanism of Action

The mechanism by which N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, thereby influencing gene expression and cellular processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyridine and tetrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-pyridin-2-yl-2-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O/c15-8(5-7-11-13-14-12-7)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,15)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWZNLFNURGHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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